molecular formula C7H6F3N3O B1303361 N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide CAS No. 386704-16-1

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide

Cat. No.: B1303361
CAS No.: 386704-16-1
M. Wt: 205.14 g/mol
InChI Key: VGHPKSQSZUDQBX-UHFFFAOYSA-N
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Description

N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Mechanism of Action

Target of Action

Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .

Mode of Action

It’s worth noting that trifluoromethylpyridines are often involved in various chemical reactions, such as the horner-wadsworth-emmons reaction , which could potentially influence their interaction with targets.

Biochemical Pathways

It’s known that trifluoromethylpyridines are used in the synthesis of several crop-protection products , suggesting they may influence pathways related to plant growth and defense.

Pharmacokinetics

The compound’s solubility in chloroform and methanol may influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide, it’s recommended to store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and air . This suggests that exposure to heat, moisture, and certain chemical substances could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method involves the reaction of 6-chloronicotinic acid with trifluoromethylamine under basic conditions to form the corresponding trifluoromethylpyridine derivative. This intermediate is then subjected to further reactions to introduce the hydroxy and carboximidamide groups, resulting in the final compound .

Industrial Production Methods

Industrial production of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

386704-16-1

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13-14/h1-3,14H,(H2,11,13)

InChI Key

VGHPKSQSZUDQBX-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=NO)N)C(F)(F)F

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)C(F)(F)F

Pictograms

Irritant

Origin of Product

United States

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